Gadoteridol

Description

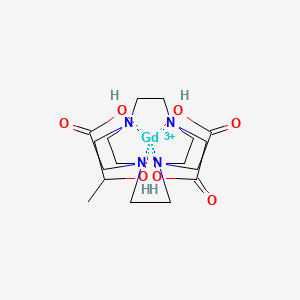

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Gadoteridol is a paramagnetic agent and, as such, develops a magnetic moment when placed in a magnetic field. The relatively large magnetic moment produced by the paramagnetic agent results in a relatively large local magnetic field, which can enhance the relaxation rates of water protons in the vicinity of the paramagnetic agent. In MRI, visualization of normal and pathologic brain tissue depends, in part, on variations in the radiofrequency signal intensity that occur with: 1) differences in proton density; 2) differences of the spinlattice or longitudinal relaxation times (T1); and 3) differences in the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadoteridol decreases T1 relaxation times in the target tissues. At recommended doses, the effect is observed with greatest sensitivity in the T1-weighted sequences. |

|---|---|

CAS No. |

120066-54-8 |

Molecular Formula |

C17H29GdN4O7 |

Molecular Weight |

558.7 g/mol |

IUPAC Name |

2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) |

InChI |

InChI=1S/C17H32N4O7.Gd/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26;/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28);/q;+3/p-3 |

InChI Key |

DPNNNPAKRZOSMO-UHFFFAOYSA-K |

SMILES |

CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Gd+3] |

Canonical SMILES |

CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Gd+3] |

Color/Form |

White solid obtained as an aggregate clump of fine needle-like micro-crystals from methanol/acetone |

density |

Osmolality (37 °C): 630 mOsM/kg water; viscosity (cP): 2.0 (20 °C), 1.3 (37 °C); density at 25 °C 1.140. /Gadoteridol injection/ |

melting_point |

>225 °C |

Other CAS No. |

120066-54-8 |

solubility |

In water, 737 mg/mL Solubility (mg/mL): methanol 119, isopropanol 41, dimethylformamide 10.1, acetonitrile 6.1, methylene chloride 5.2, ethyl acetate 0.5, acetone 0.4, hexane 0.2, toluene 0.3 |

Synonyms |

gadolinium 1,4,7-tris(carboxymethyl)-10-(2'-hydroxypropyl)-1,4,7,10-tetraazacyclododecane gadolinium 1,4,7-triscarboxymethyl-1,4,7,10-tetraazacyclododecane gadolinium HP-DO3A gadoteridol Gd(DO3A) Gd-HP-D03A Gd-HP-DO3A Gd-HPDO3A Gd-hydroxypropyl-D03A GdHPDO3A Prohance SQ 32,692 SQ 32692 SQ-32692 |

Origin of Product |

United States |

Foundational & Exploratory

Gadoteridol mechanism of action as a T1 contrast agent

An In-depth Technical Guide on the Mechanism of Action of Gadoteridol as a T1 Contrast Agent

Introduction

This compound, marketed under the trade name ProHance®, is a non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI).[1][2] It is designed for intravenous administration to enhance the quality of MRI images, particularly for visualizing lesions and abnormalities in the central nervous system (CNS) and other tissues.[2][3] The core of its function lies in the paramagnetic properties of the gadolinium ion (Gd³⁺), which, when appropriately chelated, significantly alters the magnetic relaxation times of adjacent water protons, thereby providing enhanced contrast in T1-weighted images.[3][4] This guide provides a detailed technical overview of the mechanism of action, physicochemical properties, and experimental evaluation of this compound for an audience of researchers and drug development professionals.

Core Mechanism of Action: T1 Relaxation Enhancement

The primary function of this compound is to shorten the T1 relaxation time of water protons in tissues.[4][5] T1 relaxation, or spin-lattice relaxation, is the process by which the longitudinal magnetization of protons realigns with the main magnetic field after being disturbed by a radiofrequency pulse.[4] this compound accelerates this process through the potent paramagnetic effect of its central gadolinium (Gd³⁺) ion.

The Gd³⁺ ion possesses seven unpaired electrons, which gives it a large magnetic moment.[4][5] When this compound is introduced into the body, it circulates within the extracellular fluid space.[4] The strong magnetic field of the Gd³⁺ ion creates fluctuating local magnetic fields that influence nearby water protons.[6][7] This interaction provides an efficient pathway for the protons to release their energy to the surrounding molecular lattice, thus speeding up their realignment with the main magnetic field. This shortening of the T1 relaxation time results in a significantly brighter signal on T1-weighted MRI scans in tissues where the agent has accumulated.[4][8]

While this compound also shortens the T2 relaxation time (spin-spin relaxation), the T1-shortening effect is predominant at the clinically approved doses, making it an effective T1 contrast agent.[4][5][8]

The Critical Role of the Macrocyclic Chelate

Free, unchelated Gd³⁺ is highly toxic. Therefore, for in vivo use, it must be bound to a chelating ligand. This compound is formed by the complexation of Gd³⁺ with the macrocyclic ligand 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HP-DO3A).[9] This macrocyclic structure forms a highly stable, cage-like complex around the Gd³⁺ ion.[10][11] This high stability is crucial as it minimizes the in vivo dissociation of the complex and the release of toxic free Gd³⁺ ions, a process known as transmetallation.[10][12] The macrocyclic nature of this compound provides greater kinetic and thermodynamic stability compared to linear chelates, contributing to its favorable safety profile.[4][11]

Physicochemical and Pharmacokinetic Properties

The efficacy and safety of this compound are underpinned by its specific physicochemical and pharmacokinetic characteristics. As a non-ionic agent, it has a lower osmolality compared to ionic agents, which can contribute to better patient tolerance.[5][9]

Physicochemical Data

| Property | Value | Reference(s) |

| Chemical Formula | C₁₇H₂₉GdN₄O₇ | [2] |

| Molecular Weight | 558.69 g/mol | [2] |

| Appearance | White solid | [9][13] |

| Osmolality (0.5 M solution at 37°C) | 630 mOsm/kg water | [5][9] |

| Viscosity (0.5 M solution at 37°C) | 1.3 cP | [5][9] |

| Log P (octanol/water partition coefficient) | -3.68 | [5][9] |

| Water Solubility | 737 mg/mL | [9][13] |

Pharmacokinetic Data

This compound is rapidly distributed into the extracellular fluid following intravenous injection and is eliminated from the body primarily through renal excretion.[4][12]

| Parameter | Value | Reference(s) |

| Distribution | Extracellular fluid; does not cross intact blood-brain barrier | [4][5] |

| Distribution Half-life (t₁/₂α) | ~0.20 hours (~12 minutes) | [5] |

| Elimination Half-life (t₁/₂β) | ~1.57 hours (in patients with normal renal function) | [5] |

| Route of Excretion | Primarily renal via glomerular filtration | [4][12] |

| Urinary Excretion | >94% of dose excreted within 24 hours | [5] |

Relaxivity of this compound

Relaxivity (r) is the quantitative measure of a contrast agent's ability to increase the relaxation rates (1/T) of water protons per unit concentration, typically measured in L·mmol⁻¹·s⁻¹.[8][14] There are two relaxivities: r1 for longitudinal relaxation and r2 for transverse relaxation. For T1 agents like this compound, a higher r1 value is desirable for greater T1 shortening and signal enhancement.[15] Relaxivity is dependent on factors such as magnetic field strength, temperature, and the medium in which it is measured.[14]

| Magnetic Field | Medium | r1 Relaxivity (L·mmol⁻¹·s⁻¹) | r2 Relaxivity (L·mmol⁻¹·s⁻¹) | Reference(s) |

| 1.0 T | Not Specified | 3.7 | 4.8 | [16] |

| 1.5 T | Human Plasma | 4.78 ± 0.12 | Not Reported | [17] |

| 3.0 T | Human Plasma | 4.97 ± 0.59 | Not Reported | [17] |

| 3.0 T | Human Blood | 3.47 ± 0.16 | Not Reported | [17] |

| 3.0 T | Plasma | Not Reported | 3.4 | [18] |

| 7.0 T | Human Plasma | 3.83 ± 0.24 | Not Reported | [17] |

Experimental Protocols

The characterization and validation of this compound involve a range of standardized experimental procedures, from in vitro phantom studies to in vivo clinical trials.

Protocol for In Vitro Relaxivity Measurement

The determination of r1 and r2 relaxivities is a fundamental in vitro experiment performed using MRI phantoms.[11]

Objective: To measure the r1 and r2 relaxivity of this compound in a specific medium (e.g., human plasma) at a given temperature and magnetic field strength.

Materials:

-

This compound stock solution of known concentration.

-

The desired medium (e.g., human plasma, saline).

-

Volumetric flasks and pipettes for serial dilutions.

-

MRI-compatible phantoms (e.g., tubes or vials).

-

MRI scanner (e.g., 1.5T, 3T).

-

Temperature control system to maintain physiological temperature (37°C).

Methodology:

-

Phantom Preparation: Prepare a series of phantom samples by making serial dilutions of the this compound stock solution in the chosen medium. Typically, at least five concentrations plus a control sample (medium only) are prepared.

-

Temperature Equilibration: Place the phantoms in a water bath or the MRI scanner's temperature-controlled environment to equilibrate at 37°C.

-

MRI Data Acquisition:

-

Position the phantoms within the MRI scanner's head coil.

-

To measure T1, acquire data using a spin-echo or inversion recovery pulse sequence with multiple repetition times (TR) or inversion times (TI), respectively.

-

To measure T2, acquire data using a multi-echo spin-echo sequence with multiple echo times (TE).

-

-

Data Analysis:

-

For each phantom, calculate the T1 and T2 relaxation times by fitting the signal intensity data to the appropriate exponential recovery or decay curves.

-

Convert the relaxation times (T1, T2) to relaxation rates (R1 = 1/T1, R2 = 1/T2).

-

Plot the relaxation rates (R1 and R2) on the y-axis against the corresponding this compound concentration (in mmol/L) on the x-axis.

-

Perform a linear regression on the plotted data. The slope of the R1 vs. concentration plot is the r1 relaxivity, and the slope of the R2 vs. concentration plot is the r2 relaxivity.[14]

-

Protocol for In Vivo Comparative Efficacy Study

Intra-individual crossover studies are a robust method for comparing the diagnostic efficacy of different contrast agents.[11][19]

Objective: To compare the diagnostic performance and signal enhancement of this compound with another GBCA in patients with known or suspected CNS lesions.

Methodology:

-

Patient Recruitment: Enroll patients with suspected or known CNS pathology who are scheduled for a contrast-enhanced MRI.

-

Randomization: Randomly assign the order in which each patient will receive the two contrast agents (e.g., this compound first, comparator second, or vice-versa).

-

First MRI Examination:

-

Perform a standard pre-contrast MRI of the brain.

-

Administer the first assigned contrast agent at a standard dose (e.g., 0.1 mmol/kg).[3]

-

Acquire post-contrast T1-weighted images.

-

-

Washout Period: Allow for a sufficient time interval between scans (e.g., 2 to 14 days) to ensure complete clearance of the first agent.[19]

-

Second MRI Examination:

-

The patient undergoes a second MRI with an identical protocol, but receives the second assigned contrast agent.

-

-

Image Evaluation:

-

Anonymize and randomize the collected image sets.

-

Have multiple, independent, blinded radiologists review the images.

-

Evaluators assess qualitative (e.g., lesion border delineation, contrast enhancement quality) and quantitative (e.g., lesion-to-background signal-to-noise ratio, number of lesions detected) metrics.[19]

-

-

Statistical Analysis: Analyze the collected data to determine if there are statistically significant differences in diagnostic performance between the two agents.

Overview of this compound Synthesis

The synthesis of this compound involves the preparation of the HP-DO3A ligand followed by its complexation with a gadolinium salt. A common approach involves the alkylation of a protected cyclen (1,4,7,10-tetraazacyclododecane) derivative to introduce the three acetate arms, followed by the addition of the hydroxypropyl group.[5][20] The final step is the reaction of the purified HP-DO3A ligand with a gadolinium source, such as gadolinium oxide, followed by purification.[20][21]

Stability and Safety Logic

The clinical safety of this compound is directly linked to the high in vivo stability of its molecular structure. The macrocyclic design physically entraps the gadolinium ion, providing a high barrier against its release and subsequent interaction with endogenous ions or biological molecules. This structural stability is a key determinant in minimizing the risk of adverse events like nephrogenic systemic fibrosis (NSF) and gadolinium deposition in tissues.[6][12][22]

Conclusion

This compound functions as an effective T1 contrast agent through the paramagnetic properties of its chelated gadolinium ion, which accelerates the T1 relaxation of water protons. Its mechanism is critically dependent on the macrocyclic HP-DO3A ligand, which ensures high stability and a favorable safety profile by minimizing the release of toxic free gadolinium. Supported by extensive physicochemical characterization, relaxivity measurements, and in vivo studies, this compound remains a valuable tool in diagnostic magnetic resonance imaging.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound : Gd-HP-DO3A - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mriquestions.com [mriquestions.com]

- 9. This compound [drugfuture.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Physicochemical properties, pharmacokinetics, and biodistribution of this compound injection in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | C17H29GdN4O7 | CID 60714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mriquestions.com [mriquestions.com]

- 15. Evolving Characteristics of Gadolinium‐Based Contrast Agents for MR Imaging: A Systematic Review of the Importance of Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MRI - this compound - MR-TIP: Database [mr-tip.com]

- 17. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inter-individual Comparison of Gadobutrol and this compound Tissue Time-intensity Profiles for Dynamic Susceptibility Contrast Perfusion MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound, Gd(HP-DO3A), Gd-HP-DO3A, SQ-32692, ProHance-药物合成数据库 [drugfuture.com]

- 21. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 22. T1 Shortening in the Cerebral Cortex after Multiple Administrations of Gadolinium-based Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacokinetics and Biodistribution of Gadoteridol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and biodistribution of Gadoteridol, a macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI).[1][2][3] this compound enhances the visualization of lesions with abnormal vascularity in the brain, spine, and associated tissues by altering the relaxation times of water protons.[1][4] This document summarizes key quantitative data, details experimental protocols from pivotal studies, and presents visual workflows to facilitate a comprehensive understanding of this compound's behavior in biological systems.

Pharmacokinetics

The pharmacokinetics of intravenously administered this compound in individuals with normal renal function adhere to a two-compartment open model.[5] Following administration, it is rapidly distributed from the vascular compartment to the extracellular fluid space.[6] It is important to note that it is unknown if this compound undergoes protein binding in vivo.[1][5] The agent is not metabolized and is cleared from the body by glomerular filtration.[5][6]

The pharmacokinetic parameters of this compound have been well-characterized in human studies. The data presented below is derived from studies in healthy adult subjects with normal renal function.

| Parameter | Value (Mean ± SD) | Unit | Reference |

| Distribution Half-Life (t½α) | 0.20 ± 0.04 | hours | [5][6][7] |

| Elimination Half-Life (t½β) | 1.57 ± 0.08 | hours | [5][6][7][8] |

| Volume of Distribution (Vd) | 204 ± 58 | mL/kg | [5][8][9] |

| Plasma Clearance | 1.50 ± 0.35 | mL/min/kg | [5][8] |

| Renal Clearance | 1.41 ± 0.33 | mL/min/kg | [5][8] |

| Urinary Excretion (24h) | 94.4 ± 4.8 | % of dose | [5][6][8] |

The elimination of this compound is significantly prolonged in patients with impaired renal function. This is a critical consideration due to the increased risk of adverse events such as nephrogenic systemic fibrosis (NSF) in this patient population.[8][10]

| Renal Function Status | Creatinine Clearance (mL/min) | Elimination Half-Life (Mean ± SD) | Serum Clearance (Mean ± SD) | Reference |

| Normal | > 60 | 1.57 ± 0.08 hours | 116.14 ± 26.77 mL/min | [8] |

| Mild to Moderately Impaired | 30 to 60 | 10.65 ± 0.06 hours | 37.2 ± 16.4 mL/min | [8] |

| Severely Impaired (not on dialysis) | 10 to 30 | 9.10 ± 0.26 hours | 16.0 ± 3.0 mL/min | [8] |

Biodistribution

This compound is distributed throughout the extracellular space and does not cross the intact blood-brain barrier.[1][6] Its macrocyclic structure contributes to high stability in vivo, which is associated with lower levels of gadolinium retention in tissues compared to linear GBCAs.[4][11][12]

Biodistribution studies in animal models provide insight into the tissue-specific distribution and clearance of this compound. The following table summarizes data from studies in rats, highlighting the rapid clearance and low long-term retention.

| Time Post-Injection | Tissue | % Injected Dose/g Tissue (Mean) | Reference |

| 4 hours | Blood | < 0.1 | [4] |

| 4 hours | Kidney | ~1.5 | [4] |

| 4 hours | Liver | < 0.1 | [4] |

| 4 hours | Spleen | < 0.1 | [4] |

| 4 hours | Bone | < 0.1 | [4] |

| 24 hours | Kidney | ~0.1 | [6] |

| 7 days | Liver | Extremely low levels | [4] |

| 7 days | Bone | Extremely low levels | [4] |

| 14 days | Liver | Extremely low levels | [4] |

| 14 days | Bone | Extremely low levels | [4] |

Studies comparing different GBCAs have shown that macrocyclic agents like this compound result in significantly lower gadolinium concentrations in the cerebellum, cerebrum, and skin of rats compared to other macrocyclic agents like gadoterate and gadobutrol at 5 weeks post-administration.[13] In human bone tissue, this compound has demonstrated relatively low gadolinium retention.[6]

Experimental Protocols

The following sections detail the methodologies employed in key studies that have characterized the pharmacokinetics and biodistribution of this compound.

A Phase I clinical trial was conducted to assess the safety and pharmacokinetics of this compound in healthy human volunteers.[7]

-

Study Design: An ascending dose study.[7]

-

Dosing: Subjects were assigned to one of six dosing groups, receiving a single intravenous injection of this compound at doses of 0.05, 0.1, 0.15, 0.2, 0.25, or 0.3 mmol/kg.[7]

-

Sample Collection: Blood and urine samples were collected at selected time points before and after the administration of this compound.[7]

-

Analysis: Serum and urine samples were analyzed to determine the concentration of this compound over time. Pharmacokinetic parameters were then calculated based on these concentration-time profiles.[7]

-

Safety Monitoring: Included physical examinations, vital signs, electrocardiograms, and clinical laboratory tests.[7]

Biodistribution studies in animals are crucial for understanding the distribution and retention of this compound in various tissues.

-

Animal Models: Rats (Sprague-Dawley) and dogs.[4]

-

Radiolabeling: this compound was labeled with Gadolinium-153 (¹⁵³Gd) to facilitate sensitive and quantitative measurement in tissues.[4][12]

-

Administration: A single intravenous injection of ¹⁵³Gd-labeled this compound was administered to the animals. Doses ranged from 0.1 to 0.48 mmol/kg.[4][12]

-

Tissue Collection: At various time points post-injection (e.g., 4 hours, 24 hours, 7 days, 14 days), animals were euthanized, and selected organs and tissues (e.g., liver, kidneys, bone, brain, muscle, blood) were collected.[4][12]

-

Analysis: The amount of ¹⁵³Gd in each tissue sample was measured using a gamma counter. The results were typically expressed as a percentage of the injected dose per gram of tissue.[12] In some studies, inductively coupled plasma optical emission spectrometry was used to determine gadolinium concentrations.[14]

Mechanism of Action and Elimination Pathway

This compound is a paramagnetic agent.[5][8] When placed in a magnetic field, it develops a magnetic moment that enhances the relaxation rates of adjacent water protons.[5][8] This shortening of the T1 relaxation time results in an increased signal intensity on T1-weighted MRI images, improving the visualization of tissues with abnormal vascularity or a disrupted blood-brain barrier.[1] The drug is not metabolized and is excreted unchanged, almost exclusively via the kidneys through glomerular filtration.[5][6][15]

References

- 1. This compound | C17H29GdN4O7 | CID 60714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. radiopaedia.org [radiopaedia.org]

- 3. MRI - this compound - MR-TIP: Database [mr-tip.com]

- 4. Physicochemical properties, pharmacokinetics, and biodistribution of this compound injection in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. This compound : Gd-HP-DO3A - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Pharmacokinetic behavior of this compound injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. publications.aap.org [publications.aap.org]

- 10. This compound: Key Safety & Patient Guidance [drugs.com]

- 11. Biodistribution of Radiolabeled, Formulated Gadopentetate, this compound, Gadoterate, and Gadodiamide in Mice and Rats | Semantic Scholar [semanticscholar.org]

- 12. Biodistribution of radiolabeled, formulated gadopentetate, this compound, gadoterate, and gadodiamide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gadolinium Clearance in the First 5 Weeks After Repeated Intravenous Administration of this compound, Gadoterate Meglumine, and Gadobutrol to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signal Enhancement and Enhancement Kinetics of Gadobutrol, this compound, and Gadoterate Meglumine in Various Body Regions: A Comparative Animal Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is this compound used for? [synapse.patsnap.com]

A Technical Guide to Gadoteridol Relaxivity Across Varying Magnetic Field Strengths

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of gadoteridol relaxivity and its behavior under different magnetic field strengths. This compound, a macrocyclic, non-ionic gadolinium-based contrast agent (GBCA), is widely utilized in magnetic resonance imaging (MRI) to enhance the visualization of tissues and pathologies.[1] Understanding its relaxivity (r1 and r2), the measure of a contrast agent's efficiency in shortening the T1 and T2 relaxation times of water protons, is crucial for optimizing imaging protocols and for the development of new contrast agents. This guide provides a comprehensive overview of this compound's relaxivity at clinically relevant magnetic field strengths, details the experimental methodologies for its measurement, and visually represents key concepts and workflows.

Quantitative Relaxivity Data

The longitudinal (r1) and transverse (r2) relaxivity of this compound are key parameters that influence its contrast enhancement properties. These values are dependent on the magnetic field strength, temperature, and the surrounding microenvironment. The following tables summarize the reported r1 and r2 relaxivity values for this compound at 1.5 Tesla (T), 3T, and 7T in various media.

Table 1: Longitudinal Relaxivity (r1) of this compound at 37°C

| Magnetic Field Strength | Medium | r1 Relaxivity (mM⁻¹s⁻¹) | Reference |

| 1.5 T | Human Plasma | 3.80 ± 0.10 | [2][3][4][5] |

| 1.5 T | Human Whole Blood | 3.9 (±0.1) | [6] |

| 3 T | Human Plasma | 3.28 ± 0.09 | [2][3][4][5] |

| 3 T | Human Blood | 2.61 ± 0.16 | [2][3][4][5] |

| 7 T | Human Plasma | 3.21 ± 0.07 | [2][3][4][5] |

Table 2: Transverse Relaxivity (r2 and r2) of this compound*

| Magnetic Field Strength | Medium | Relaxivity Type | r2/r2* Relaxivity (mM⁻¹s⁻¹) | Reference |

| 1.5 T | Normal Saline | r2 | 4.9 | [2] |

| 3.0 T | Normal Saline | r2 | 4.6 | [2] |

Note: r2 values are reported as a proxy for r2, as specific r2 measurements at various field strengths are less commonly published. Generally, r2 relaxivity is expected to increase with magnetic field strength.*

Experimental Protocols for Relaxivity Measurement

The determination of this compound's relaxivity involves a series of precise steps, from phantom preparation to data acquisition and analysis. The following is a detailed methodology based on common experimental practices.

Phantom Preparation

-

Materials: this compound solution of known concentration, a biological medium (e.g., human plasma, human whole blood, or saline), and containers for the phantom (e.g., glass NMR tubes or plastic vials).

-

Procedure:

-

Prepare a stock solution of this compound in the chosen medium.

-

Perform serial dilutions of the stock solution to create a series of samples with varying concentrations of this compound. A typical concentration range is from 0 to 4 mM.[6]

-

Transfer each concentration sample into a separate container.

-

Seal the containers to prevent evaporation and contamination.[6]

-

Arrange the sample containers in a phantom holder for simultaneous imaging.

-

Place the phantom in the MRI scanner and allow it to equilibrate to the desired temperature (typically 37°C for clinically relevant measurements) for at least 20 minutes before scanning.[7]

-

MRI Data Acquisition

-

For r1 Relaxivity (T1 Measurement):

-

Pulse Sequence: An inversion recovery sequence is the most common and robust method for T1 measurement.[3] Variations such as the inversion recovery turbo spin echo (IR-TSE) sequence are often used.[2][3][4][5]

-

Acquisition Parameters:

-

Inversion Times (TI): A series of images are acquired with varying inversion times (e.g., 0, 23, 50, 100, 250, 375, 500, 750, and 1500 ms) to sample the T1 recovery curve.[5] The range of TI values should encompass approximately 0.01 to 3 times the expected T1 value.[3]

-

Repetition Time (TR): The TR should be set to be at least five times the longest expected T1 value to ensure full longitudinal relaxation between inversion pulses.[3]

-

Echo Time (TE): A short TE is used to minimize T2 weighting.

-

-

-

For r2 Relaxivity (T2 Measurement):

-

Pulse Sequence: A multi-echo spin-echo (MESE) or a Carr-Purcell-Meiboom-Gill (CPMG) sequence is typically used to acquire a series of echoes with different echo times in a single acquisition.[7][8]

-

Acquisition Parameters:

-

Echo Times (TE): A series of images are acquired at multiple echo times to sample the T2 decay curve.

-

Repetition Time (TR): A long TR is used to minimize T1 weighting.

-

-

Data Analysis

-

Region of Interest (ROI) Placement: Place ROIs within each sample container on the acquired images to measure the mean signal intensity at each concentration and each TI (for T1) or TE (for T2).

-

Relaxation Time Calculation:

-

T1: For each concentration, fit the signal intensity versus TI data to the inversion recovery signal equation: SI(TI) = SI₀ * |1 - 2 * exp(-TI / T1)| to determine the T1 value.

-

T2: For each concentration, fit the signal intensity versus TE data to the exponential decay equation: SI(TE) = SI₀ * exp(-TE / T2) to determine the T2 value.

-

-

Relaxivity Calculation:

-

Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2) for each concentration.

-

Plot the relaxation rate (R1 or R2) as a function of the this compound concentration.

-

The relaxivity (r1 or r2) is determined by the slope of the linear regression of this plot.

-

Visualizing Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the fundamental relationships governing this compound relaxivity.

Conclusion

The relaxivity of this compound, a critical factor in its efficacy as an MRI contrast agent, exhibits a clear dependence on the magnetic field strength. While r1 relaxivity shows a slight decrease as the field strength increases from 1.5T to 7T, the r2 relaxivity is expected to increase. The precise quantification of these parameters through standardized experimental protocols is essential for both clinical applications and the ongoing development of advanced contrast agents. This guide provides a foundational understanding of this compound's relaxivity characteristics and the methodologies used to measure them, serving as a valuable resource for professionals in the field.

References

- 1. appliedradiology.com [appliedradiology.com]

- 2. cds.ismrm.org [cds.ismrm.org]

- 3. books.rsc.org [books.rsc.org]

- 4. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zora.uzh.ch [zora.uzh.ch]

- 7. High relaxivity MRI contrast agents part 1: Impact of single donor atom substitution on relaxivity of serum albumin-bound gadolinium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fast T 2 mapping using multi‐echo spin‐echo MRI: A linear order approach - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of a Contrast Agent: An In-depth Technical Guide to the Discovery and Development of Gadoteridol

Introduction

Gadoteridol, a gadolinium-based contrast agent (GBCA), has become an indispensable tool in magnetic resonance imaging (MRI), particularly for enhancing the visualization of lesions in the central nervous system.[1][2] Marketed under the trade name ProHance®, its development represents a significant advancement in diagnostic imaging, offering a non-ionic, macrocyclic structure with a favorable safety profile.[3] This technical guide provides a comprehensive overview of the discovery and development of this compound, from its chemical synthesis and preclinical evaluation to its extensive clinical trial program and regulatory approval. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important diagnostic agent.

Chemical Synthesis and Characterization

The synthesis of this compound, chemically known as (10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetato)gadolinium, is a multi-step process centered around the synthesis of the macrocyclic chelating ligand, 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HP-DO3A).[4] The macrocyclic structure is crucial for tightly binding the gadolinium ion, which minimizes the risk of toxicity associated with free gadolinium.[3]

Experimental Protocol: Synthesis of this compound

The following protocol is a synthesized representation of methodologies described in the scientific literature and patents.[4][5][6][7]

Step 1: Synthesis of tri-tert-butyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate (DO3A-tBu)

-

To a solution of 1,4,7,10-tetraazacyclododecane (cyclen) in a suitable organic solvent such as acetonitrile, add a base (e.g., potassium carbonate).

-

Slowly add tert-butyl bromoacetate to the reaction mixture at a controlled temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure DO3A-tBu.

Step 2: Synthesis of tri-tert-butyl 2,2',2''-(10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate (HP-DO3A-tBu)

-

Dissolve DO3A-tBu in a suitable solvent like acetonitrile.

-

Add propylene oxide to the solution.

-

Heat the reaction mixture to 55-60°C and stir for 12-15 hours.[5]

-

Monitor the reaction by TLC or HPLC.

-

Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude HP-DO3A-tBu.

Step 3: Hydrolysis of the tert-butyl esters to form HP-DO3A

-

Treat the crude HP-DO3A-tBu with a strong acid, such as trifluoroacetic acid or hydrochloric acid, in a suitable solvent like dichloromethane.[5]

-

Stir the mixture at room temperature for several hours until the deprotection is complete, as monitored by HPLC.

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting crude HP-DO3A can be purified by crystallization or ion-exchange chromatography.

Step 4: Complexation with Gadolinium

-

Dissolve the purified HP-DO3A in purified water.

-

Adjust the pH of the solution to approximately 7 with a suitable base (e.g., sodium hydroxide).

-

Add a stoichiometric amount of gadolinium(III) oxide (Gd₂O₃) or gadolinium(III) chloride (GdCl₃) to the solution.

-

Heat the reaction mixture with stirring until the gadolinium salt completely dissolves.

-

Monitor the formation of the complex and the absence of free gadolinium ions.

-

Filter the solution to remove any unreacted starting material.

-

The final this compound solution can be purified by filtration and then lyophilized or crystallized to obtain the solid product.[6]

Mechanism of Action

This compound is a paramagnetic contrast agent.[8] When placed in a magnetic field, the gadolinium ion in the this compound complex develops a large magnetic moment. This creates a local magnetic field that enhances the relaxation rates of nearby water protons. Specifically, it shortens the spin-lattice (T1) relaxation time of water protons in tissues where it accumulates.[8] This T1 shortening leads to an increased signal intensity on T1-weighted MRI scans, resulting in a brighter appearance of the enhancing tissues. The macrocyclic chelate ensures that the gadolinium ion remains stably bound, minimizing toxicity while allowing its paramagnetic properties to be exploited for imaging.

Preclinical Development

A comprehensive battery of preclinical studies was conducted to establish the safety and pharmacokinetic profile of this compound prior to human trials. These studies were performed in various animal models, including mice, rats, and dogs.[9][10]

Pharmacokinetics in Animals

Pharmacokinetic studies in rats and dogs demonstrated that this compound is rapidly cleared from the blood and excreted primarily through the urine.[9] Over 90% of the injected dose was recovered in the urine of rats within 4 hours of administration.[9] The distribution is mainly confined to the extracellular fluid, with very low levels of residual gadolinium observed in tissues like the liver and bone at 7 and 14 days post-injection.[9]

| Parameter | Rat | Dog |

| Route of Administration | Intravenous | Intravenous |

| Dose (mmol/kg) | 0.1 and 0.35 | 0.1 |

| Primary Route of Excretion | Urinary | Urinary |

| % Excreted in 4h (urine) | >90% | Not Reported |

Table 1: Summary of Preclinical Pharmacokinetic Data for this compound.[9]

Toxicology

Acute and chronic toxicity studies established a substantial margin of safety for this compound. The intravenous LD50 in mice was found to be between 11 and 14 mmol/kg.[10] In rats, the minimal lethal dose was greater than 10 mmol/kg.[10] Reproduction studies in rats and rabbits showed no teratogenic effects at doses up to 10 mmol/kg and 6 mmol/kg, respectively.[10]

| Animal Model | LD50 (mmol/kg) | No Observed Adverse Effect Level (NOAEL) |

| Mouse | 11 - 14 | 3 mmol/kg (2-week study) |

| Rat | >10 (MLD) | 1.5 mmol/kg (reproduction study) |

| Dog | Not Reported | 1.5 mmol/kg (2-week study) |

Table 2: Summary of Preclinical Toxicology Data for this compound.[10]

Clinical Development

The clinical development of this compound followed a standard phased approach to evaluate its safety, pharmacokinetics, and efficacy in humans.

Phase I Clinical Trials

A Phase I clinical trial involving 18 healthy male volunteers assessed the safety and pharmacokinetics of this compound at doses ranging from 0.05 to 0.3 mmol/kg.[1] The study found no significant changes in vital signs, clinical laboratory values, or electrocardiograms.[1] A single instance of a transient hive was the only adverse event considered related to the administration.[1] The pharmacokinetic analysis revealed that the distribution and elimination half-lives were independent of the dose.[1]

| Parameter | Value (mean ± SD) |

| Number of Subjects | 18 |

| Dose Range (mmol/kg) | 0.05 - 0.3 |

| Distribution Half-life (hours) | 0.20 ± 0.04 |

| Elimination Half-life (hours) | 1.57 ± 0.08 |

| Urinary Excretion in 24h (%) | >94 |

Table 3: Summary of Phase I Pharmacokinetic Data in Healthy Volunteers.[1]

Phase II Clinical Trials

A Phase II, open-label, multicenter study evaluated the safety and efficacy of this compound in 86 patients with intracranial tumors at doses from 0.05 to 0.30 mmol/kg.[11] The results showed a low incidence of mild, transient adverse events (2.3%).[11] Efficacy evaluation in 80 patients demonstrated marked enhancement in 84% of lesions, providing significantly more diagnostic information than pre-contrast images.[11]

| Parameter | Value |

| Number of Patients | 86 |

| Indication | Intracranial Tumors |

| Dose Range (mmol/kg) | 0.05 - 0.30 |

| Adverse Event Rate | 2.3% (2/86) |

| Lesions with Marked Enhancement | 84% |

Table 4: Key Findings from the Phase II Clinical Trial of this compound.[11]

Phase III Clinical Trials

Multiple Phase III trials confirmed the safety and efficacy of this compound in larger patient populations, including both adults and children, and across different geographical regions.

A European multicenter study involving 151 patients and controls evaluated this compound at a dose of 0.10 mmol/kg for neurologic pathology.[2] The rate of adverse events possibly or probably related to the agent was 4.0%.[2] Contrast enhancement was observed in 75% of cases with brain pathology and 64% with spinal lesions.[2]

A U.S. multicenter trial in 103 children with suspected neurologic disease demonstrated excellent safety and efficacy.[12] Three minor adverse events were reported in two children.[12] Enhancement was noted in 70% of intracranial and 38% of spinal examinations, providing additional diagnostic information in the majority of cases.[12]

A high-dose study in 67 patients with suspected brain metastases showed that a cumulative dose of 0.3 mmol/kg was safe and provided improved lesion detectability compared to the standard 0.1 mmol/kg dose.[13]

| Trial | Patient Population | Number of Patients | Key Efficacy Finding | Key Safety Finding |

| European Phase III [2] | Adults with neurologic pathology | 151 | 75% enhancement in brain pathology | 4.0% related adverse event rate |

| U.S. Pediatric Phase III [12] | Children with neurologic disease | 103 | 70% enhancement in intracranial exams | 3 adverse events in 2 children |

| High-Dose Phase III [13] | Adults with suspected brain metastases | 67 | Improved lesion detection at 0.3 mmol/kg | 3 related adverse effects in 2 patients |

Table 5: Summary of Key Phase III Clinical Trials of this compound.

Regulatory Approval and Post-Marketing

This compound was first approved by the U.S. Food and Drug Administration (FDA) in 1992 for use in adults. Its indication was later expanded to include pediatric patients, further solidifying its role in clinical practice. The continued evaluation of this compound in post-marketing studies has consistently supported its favorable safety and efficacy profile.

The discovery and development of this compound represent a meticulous and successful journey from chemical synthesis to widespread clinical application. Its macrocyclic, non-ionic structure provides a high level of stability, contributing to its excellent safety record. Extensive preclinical and clinical studies have rigorously demonstrated its efficacy in enhancing MRI visualization of pathologies, particularly within the central nervous system. This in-depth technical guide has provided a comprehensive overview of the key data and methodologies that have underpinned the successful development of this compound as a valuable diagnostic tool in modern medicine.

References

- 1. Pharmacokinetic behavior of this compound injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase III clinical studies with this compound for the evaluation of neurologic pathology. A European perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. appliedradiology.com [appliedradiology.com]

- 4. This compound : Gd-HP-DO3A - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. KR102033964B1 - this compound intermediate and method for preparing this compound using the same - Google Patents [patents.google.com]

- 7. CN108084105A - this compound intermediate and its synthetic method and the method for preparing this compound using the this compound intermediate - Google Patents [patents.google.com]

- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 9. Physicochemical properties, pharmacokinetics, and biodistribution of this compound injection in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Summary of preclinical safety evaluation of this compound injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase II clinical trial of this compound injection, a low-osmolal magnetic resonance imaging contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase III multicenter clinical investigation to determine the safety and efficacy of this compound in children suspected of having neurologic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase III multicenter trial of high-dose this compound in MR evaluation of brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

Gadoteridol: A Comprehensive Technical Guide for Molecular Imaging Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties of gadoteridol, a macrocyclic, non-ionic gadolinium-based contrast agent (GBCA), for its application in molecular imaging research. This document details its physicochemical characteristics, magnetic resonance properties, in-vivo stability, and safety profile. Furthermore, it outlines detailed experimental protocols and visual workflows to facilitate its use in preclinical research settings.

Core Properties of this compound

This compound, commercially known as ProHance®, is a gadolinium (Gd³⁺) complex of 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HP-DO3A). Its macrocyclic structure provides high kinetic and thermodynamic stability, minimizing the release of toxic free Gd³⁺ ions in vivo.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for understanding its behavior in biological systems and for the formulation of this compound-based imaging probes.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₉GdN₄O₇ | [1] |

| Molecular Weight | 558.7 g/mol | [1] |

| Appearance | White solid | - |

| Solubility in Water | 737 mg/mL | - |

| Osmolality (0.5 M solution at 37 °C) | 630 mOsm/kg water | [1] |

| Viscosity (0.5 M solution at 37 °C) | 1.3 cP | [1] |

| log P (octanol/water) | -3.68 | [1] |

Magnetic Resonance Properties: Relaxivity

The efficacy of this compound as a T1-weighted MRI contrast agent is determined by its relaxivity (r₁ and r₂), which is the measure of its ability to increase the relaxation rates of water protons. Relaxivity is dependent on the magnetic field strength and the surrounding environment.

| Magnetic Field Strength | Medium | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) | Reference |

| 1.5 T | Human Plasma | 3.9 - 4.3 | - | [3] |

| 3 T | Human Plasma | - | - | - |

| 1.5 T | - | 3.80 ± 0.10 | - | - |

| 3 T | Human Plasma | 3.28 ± 0.09 | - | - |

| 7 T | Human Plasma | 3.21 ± 0.07 | - | - |

| 3 T | Human Blood | 2.61 ± 0.16 | - | - |

In-Vivo Characteristics

Pharmacokinetics and In-Vivo Stability

This compound exhibits a high in-vivo stability due to its macrocyclic structure, which kinetically hinders the dissociation of the Gd³⁺ ion.[1] Following intravenous administration, it rapidly distributes into the extracellular fluid.

| Parameter | Value | Reference |

| Distribution Half-life | 0.20 ± 0.04 hours | [1] |

| Elimination Half-life | 1.57 ± 0.08 hours | [1] |

| Excretion | >94% renally excreted within 24 hours | [1] |

| Protein Binding | Not known to occur | - |

Toxicology and Safety Profile

This compound is considered one of the safest GBCAs due to its high stability, which minimizes the risk of gadolinium deposition in tissues and the development of Nephrogenic Systemic Fibrosis (NSF), a rare but serious condition associated with less stable, linear GBCAs.

| Metric | Value | Reference |

| Acute Intravenous LD₅₀ (mice) | 11-14 mmol/kg | - |

| Acute Intravenous Minimal Lethal Dose (rats) | >10 mmol/kg | - |

Applications in Molecular Imaging

Beyond its clinical use for contrast-enhanced MRI, this compound serves as a platform for the development of targeted molecular imaging probes. Its chelator, HP-DO3A, can be chemically modified to conjugate targeting moieties such as peptides, antibodies, or small molecules. These targeted probes can then be used to visualize and quantify specific molecular processes or biomarkers in vivo.

Mechanism of Action as a Contrast Agent

The paramagnetic gadolinium ion in this compound has seven unpaired electrons, which creates a strong magnetic moment. When placed in the magnetic field of an MRI scanner, this compound significantly shortens the T1 relaxation time of nearby water protons, leading to a brighter signal on T1-weighted images.[2]

Mechanism of T1 contrast enhancement by this compound.

Experimental Protocols

Preparation of MRI Phantom for Relaxivity Measurement

This protocol describes the preparation of a phantom for determining the T1 and T2 relaxivity of this compound.

Materials:

-

This compound solution (e.g., ProHance®, 0.5 M)

-

Deionized water or phosphate-buffered saline (PBS)

-

Agarose

-

MRI-compatible tubes or vials (e.g., 5 mL or 15 mL centrifuge tubes)

-

Phantom holder

-

Heating plate with magnetic stirrer

-

Weighing scale

-

Pipettes

Procedure:

-

Prepare Agarose Gel:

-

In a beaker, mix agarose powder with deionized water or PBS to the desired concentration (e.g., 1-2% w/v).

-

Heat the mixture on a heating plate with continuous stirring until the agarose is completely dissolved and the solution is clear.

-

Allow the agarose solution to cool to approximately 50-60°C before adding the contrast agent to prevent degradation.

-

-

Prepare this compound Dilutions:

-

Prepare a series of dilutions of the this compound stock solution in separate tubes to achieve a range of concentrations (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mM).

-

Include a tube with only the agarose gel (0 mM this compound) as a control.

-

-

Create Phantom Tubes:

-

To each tube containing a specific this compound concentration, add the warm agarose solution to a final volume.

-

Mix gently but thoroughly to ensure a homogeneous distribution of the contrast agent within the gel. Avoid introducing air bubbles.

-

Seal the tubes and allow them to cool at room temperature until the gel solidifies completely.

-

-

Assemble and Image the Phantom:

-

Arrange the tubes in the phantom holder.

-

Place the phantom in the MRI scanner and acquire T1 and T2 maps using appropriate pulse sequences (e.g., Inversion Recovery for T1, and Spin Echo for T2).

-

-

Data Analysis:

-

Measure the T1 and T2 relaxation times for each concentration.

-

Plot the relaxation rates (1/T1 and 1/T2) against the this compound concentration.

-

The slope of the linear fit of these plots represents the r1 and r2 relaxivities, respectively.

-

In-Vivo Animal Imaging Protocol

This protocol provides a general workflow for conducting a this compound-enhanced MRI study in a small animal model.

References

In Vitro Characterization of Gadoteridol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core in vitro characterization methods and physicochemical properties of Gadoteridol (Gd-HP-DO3A), a non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI). Understanding these characteristics is crucial for assessing the efficacy, stability, and safety profile of the agent.

Physicochemical Properties

This compound's structure, featuring a gadolinium ion (Gd³⁺) caged within a macrocyclic HP-DO3A ligand, dictates its physicochemical behavior. This non-ionic structure contributes to a lower osmolality and viscosity compared to ionic GBCAs, which is advantageous for clinical applications.[1][2]

Table 1: Physicochemical Properties of this compound (ProHance® 0.5 M Formulation)

| Property | Value | Conditions |

| Molecular Weight | 558.7 g/mol | N/A |

| Osmolality | 630 mOsm/kg H₂O | 37 °C |

| Viscosity | 1.3 cP | 37 °C |

| 2.0 cP | 20 °C | |

| Density / Specific Gravity | 1.140 g/cm³ | 25 °C |

| Octanol:H₂O Partition Coefficient (log P) | -3.68 ± 0.02 | pH 7.0 |

| pH of Formulation | 6.5 - 8.0 | N/A |

Relaxivity

Relaxivity (r₁, r₂) is a measure of a contrast agent's efficiency in enhancing the relaxation rates (R₁=1/T₁, R₂=1/T₂) of water protons.[4] It is a critical parameter for determining diagnostic efficacy. Relaxivity is dependent on the magnetic field strength, temperature, and the surrounding medium.[4][5] this compound exhibits r₁ relaxivity values typical for its class, which decrease as the magnetic field strength increases.[3]

Table 2: Longitudinal (r₁) and Transverse (r₂) Relaxivity of this compound

| Field Strength | Medium | Temperature (°C) | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) |

| 20 MHz (≈ 0.47 T) | Water | Not Specified | 3.7 ± 0.1 | Not Reported |

| 1.5 T (64 MHz) | Human Plasma | 37 | 4.1 | 5.6 |

| 3.0 T (128 MHz) | Human Plasma | 37 | 3.7 | 5.2 |

| 7.0 T (300 MHz) | Human Plasma | 37 | 3.2 | 4.8 |

Experimental Protocol: Relaxivity Measurement

This protocol outlines the determination of r₁ and r₂ relaxivities using an MRI scanner.

Objective: To determine the r₁ and r₂ relaxivity of this compound in a specific medium (e.g., water, plasma) and at a defined temperature and magnetic field strength.

Materials:

-

This compound stock solution of known concentration.

-

The desired solvent/medium (e.g., deionized water, human plasma).

-

MRI-compatible phantoms or NMR tubes.

-

MRI scanner (e.g., 1.5T, 3T).

-

Temperature control system.

Procedure:

-

Sample Preparation: Prepare a series of at least five dilutions of this compound in the chosen medium, with concentrations spanning the clinically relevant range (e.g., 0.1 to 1.0 mM). Include a sample of the medium alone as a control (0 mM).

-

Phantom Loading: Transfer the prepared samples into MRI-compatible phantoms or tubes.

-

Temperature Equilibration: Place the phantoms in the MRI scanner and allow them to equilibrate to the target temperature (e.g., 37°C).

-

T₁ Measurement:

-

T₂ Measurement:

-

Data Analysis:

-

For each sample, calculate the T₁ and T₂ relaxation times by fitting the signal intensity data to the appropriate exponential recovery or decay functions.[8][10]

-

Convert relaxation times (T₁, T₂) to relaxation rates (R₁ = 1/T₁, R₂ = 1/T₂).

-

Plot the relaxation rates (R₁ and R₂) as a function of this compound concentration ([Gd]).

-

Perform a linear regression on the data. The slope of the R₁ vs. [Gd] plot is the r₁ relaxivity, and the slope of the R₂ vs. [Gd] plot is the r₂ relaxivity.[4][8][9]

-

Stability

The stability of a GBCA is paramount to its safety, as the release of toxic free Gd³⁺ ions in vivo must be minimized.[2] Stability is assessed in two forms: thermodynamic and kinetic.

-

Thermodynamic Stability: This refers to the equilibrium condition of the complex, defined by the thermodynamic stability constant (log K). A higher log K value indicates a stronger bond between Gd³⁺ and the ligand at equilibrium.[11][12]

-

Kinetic Stability (or Inertness): This describes the rate at which the complex dissociates. For GBCAs, which are rapidly cleared from the body, kinetic stability is often considered more clinically relevant than thermodynamic stability.[11][13] Macrocyclic agents like this compound are significantly more kinetically inert than linear agents.[1][13][14]

Table 3: Stability Parameters for this compound

| Stability Parameter | Value | Description |

| Structure | Macrocyclic | The pre-organized cavity of the macrocycle enhances stability.[2] |

| Conditional Stability Constant (log K') | 17.1 | Measured at physiological pH 7.4.[1] |

| Kinetic Inertness | Very High | Highly resistant to dissociation and transmetallation with endogenous ions like Zn²⁺.[1][14][15] |

Experimental Protocol: Kinetic Stability via Zinc Transmetallation Assay

This protocol describes a common in vitro method to assess the kinetic inertness of a GBCA by challenging it with a competing endogenous ion, such as zinc (Zn²⁺).[14][16][17] The dissociation of Gd³⁺ is monitored indirectly by measuring the decrease in relaxivity over time.[17]

Objective: To evaluate the kinetic inertness of this compound by measuring its rate of transmetallation with zinc ions.

Materials:

-

This compound solution (e.g., 1 mM).

-

Zinc chloride (ZnCl₂) solution (e.g., 10 mM, providing a 10-fold excess).

-

Biologically relevant buffer (e.g., phosphate buffer, pH 7.4).

-

Relaxometer or MRI scanner.

-

Temperature-controlled water bath or incubator set to 37°C.

Procedure:

-

Reaction Setup: In a suitable container, mix the this compound solution with the zinc chloride solution in the buffer. The final concentration of this compound should be known (e.g., 1 mM) and Zn²⁺ should be in excess.

-

Initial Measurement (t=0): Immediately after mixing, take an aliquot of the solution and measure its longitudinal relaxation time (T₁) to determine the initial relaxation rate (R₁). This serves as the baseline.

-

Incubation: Place the reaction mixture in a temperature-controlled environment at 37°C.

-

Time-Course Monitoring: At regular intervals (e.g., 1, 4, 8, 24, 48, 72 hours), withdraw aliquots from the reaction mixture. For each aliquot, measure the T₁ and calculate the corresponding R₁.[17]

-

Data Analysis:

-

Plot the relaxation rate (R₁) as a function of time.

-

A stable R₁ over time indicates high kinetic inertness, as the Gd³⁺ remains chelated and continues to contribute to relaxivity.

-

A decrease in R₁ over time signifies that Gd³⁺ is being displaced from the ligand by Zn²⁺ (transmetallation), leading to a loss of paramagnetic effect.

-

The rate of dissociation or the half-life of the complex under these challenge conditions can be calculated from the decay curve. For highly stable complexes like this compound, no significant change is expected.[14][15]

-

Conclusion

The in vitro characterization of this compound confirms its favorable physicochemical profile for a clinical MRI contrast agent. Its non-ionic, macrocyclic structure results in low osmolality and viscosity.[1] The agent demonstrates sufficient relaxivity for diagnostic enhancement across clinical field strengths.[7] Most importantly, this compound exhibits very high thermodynamic and kinetic stability, minimizing the potential for gadolinium release and transmetallation, which is a cornerstone of its safety profile.[1][14][15] The experimental protocols detailed herein provide a robust framework for the consistent and accurate evaluation of these critical parameters.

References

- 1. This compound : Gd-HP-DO3A - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C17H29GdN4O7 | CID 60714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mriquestions.com [mriquestions.com]

- 5. Field strength and dose dependence of contrast enhancement by gadolinium-based MR contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Field strength dependence of R1 and R2* relaxivities of human whole blood to ProHance, Vasovist, and deoxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. How the Chemical Properties of GBCAs Influence Their Safety Profiles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mriquestions.com [mriquestions.com]

- 13. researchgate.net [researchgate.net]

- 14. Comparative study of the physicochemical properties of six clinical low molecular weight gadolinium contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Human in vivo comparative study of zinc and copper transmetallation after administration of magnetic resonance imaging contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. How to measure the transmetallation of a gadolinium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Gadoteridol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Paramagnetic Contrast Agent: From Physicochemical Properties to Clinical Applications

Abstract

Gadoteridol, a non-ionic, macrocyclic gadolinium-based contrast agent (GBCA), is a vital tool in magnetic resonance imaging (MRI), enhancing the visualization of lesions and abnormal vascularity. This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. The document delves into its core physicochemical properties, mechanism of action, pharmacokinetics, and pharmacodynamics. Furthermore, it outlines detailed experimental protocols for key analytical methods, presents quantitative data in structured tables for comparative analysis, and visualizes complex processes through diagrams. This guide serves as an in-depth resource for understanding and utilizing this compound in both research and clinical development settings.

Introduction

This compound, commercially known as ProHance®, was one of the earliest macrocyclic GBCAs approved for clinical use.[1] Its molecular structure features a gadolinium ion (Gd³⁺) encapsulated within a macrocyclic chelating ligand, 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HP-DO3A).[2] This macrocyclic design imparts high thermodynamic and kinetic stability, minimizing the in vivo release of toxic free Gd³⁺ ions.[2] this compound is an extracellular fluid agent, primarily used to enhance contrast in MRI of the central nervous system (CNS), including the brain and spine, as well as the head and neck.[3][4]

Physicochemical Properties

This compound is a white, hydrophilic solid.[5] The key physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₉GdN₄O₇ | [6] |

| Molecular Weight | 558.7 g/mol | [7] |

| Appearance | White solid | [5] |

| LogP (octanol/water) | -3.68 | [5] |

| Osmolality (0.5 M solution at 37°C) | 630 mOsm/kg water | [5] |

| Viscosity (0.5 M solution at 37°C) | 1.3 cP | [5] |

| pH of 0.5 M solution | 6.5 - 8.0 | [7] |

Mechanism of Action

This compound's function as a contrast agent is rooted in its paramagnetic properties. The gadolinium ion possesses seven unpaired electrons, which creates a large magnetic moment.[8] When placed in the strong magnetic field of an MRI scanner, this compound alters the relaxation times of adjacent water protons.

Specifically, it shortens the spin-lattice (T1) and spin-spin (T2) relaxation times of water protons.[8] This effect is most pronounced on T1 relaxation, leading to a significant increase in signal intensity on T1-weighted images in areas where this compound has accumulated.[9] This signal enhancement improves the contrast between normal and pathological tissues.[9]

Mechanism of action of this compound in MRI.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

The pharmacokinetic profile of this compound follows a two-compartment open model.[10] After intravenous administration, it rapidly distributes into the extracellular space.[10] this compound does not undergo metabolism and is primarily excreted unchanged by the kidneys via glomerular filtration.[11]

| Parameter | Human | Rat | Dog | Reference |

| Distribution Half-life (t₁/₂α) | 0.20 ± 0.04 hours | - | - | [12] |

| Elimination Half-life (t₁/₂β) | 1.57 ± 0.08 hours | - | - | [12] |

| Plasma Clearance | 1.42 ± 0.14 mL/min/kg | - | - | [5] |

| Volume of Distribution (Vd) | 0.246 ± 0.029 L/kg | - | - | [5] |

| Urinary Excretion (24h) | > 94% | > 90% (in 4h) | - | [10][12] |

Pharmacodynamics

The pharmacodynamic effect of this compound is directly related to its relaxivity, which is a measure of its efficiency in enhancing the relaxation rates of water protons. Relaxivity is dependent on the magnetic field strength and the medium in which it is measured.

| Magnetic Field Strength | Medium | r1 Relaxivity (L·mmol⁻¹·s⁻¹) | r2 Relaxivity (L·mmol⁻¹·s⁻¹) | Reference |

| 1.5 T | Human Plasma | 3.80 ± 0.10 | - | [11] |

| 3 T | Human Plasma | 3.28 ± 0.09 | - | [11] |

| 3 T | Human Whole Blood | 2.61 ± 0.16 | - | [11] |

| 7 T | Human Plasma | 3.21 ± 0.07 | - | [11] |

Experimental Protocols

Determination of Relaxivity

The longitudinal (r1) and transverse (r2) relaxivities of a contrast agent are crucial for its characterization.[9]

Protocol:

-

Sample Preparation: Prepare a series of dilutions of this compound in the desired medium (e.g., human plasma, saline) at various concentrations (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 mM).[13] A sample of the medium without the contrast agent serves as a control.

-

MRI Acquisition: Place the samples in a phantom and perform MRI using a clinical or experimental scanner at the desired magnetic field strength (e.g., 1.5 T, 3 T).[3]

-

Data Analysis:

-

Calculate the relaxation times (T1 and T2) for each concentration by fitting the signal intensity data to the appropriate exponential recovery or decay functions.[14]

-

Convert the relaxation times to relaxation rates (R1 = 1/T1 and R2 = 1/T2).[14]

-

Plot the relaxation rates (R1 and R2) as a function of the this compound concentration.[14]

-

The slope of the linear regression of this plot represents the relaxivity (r1 or r2) in units of L·mmol⁻¹·s⁻¹.[14]

-

Workflow for determining the relaxivity of this compound.

In Vivo Biodistribution Study

Biodistribution studies are essential to understand the in vivo fate of a contrast agent.[1]

Protocol:

-

Radiolabeling: Synthesize ¹⁵³Gd-labeled this compound to enable radioactive tracing.

-

Animal Model: Utilize appropriate animal models, such as rats or mice.[10]

-

Administration: Administer a defined dose of ¹⁵³Gd-Gadoteridol intravenously to the animals.[10]

-

Sample Collection: At various time points post-administration (e.g., 1, 4, 24 hours, and several days), euthanize the animals and collect tissues of interest (e.g., blood, liver, kidneys, bone, brain).[10]

-

Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.

-

Data Analysis: Express the amount of radioactivity in each organ as a percentage of the injected dose per gram of tissue (%ID/g). This allows for the quantification of the distribution and clearance of this compound over time.

Synthesis and Stability

Synthesis

The synthesis of this compound involves the preparation of the macrocyclic ligand HP-DO3A, followed by chelation with a gadolinium salt.[15] A common synthetic route involves the protection of the cyclen backbone, followed by alkylation to introduce the acetate arms and the hydroxypropyl group, and subsequent deprotection and complexation with gadolinium oxide.[7]

Simplified synthetic pathway for this compound.

Stability

The stability of this compound is a critical factor for its safety and efficacy. In vitro stability can be assessed under various conditions.

Protocol for Stability Testing:

-

Sample Preparation: Prepare solutions of this compound at a clinically relevant concentration (e.g., 0.5 M) and diluted in a relevant medium (e.g., saline).[16]

-

Stress Conditions: Expose the samples to specific stress conditions, such as elevated temperature, varying pH, or exposure to high-intensity focused ultrasound (HIFU).[16]

-

Analytical Method: Use a validated high-performance liquid chromatography (HPLC) method to analyze the samples before and after exposure to the stress conditions.[16]

-

Quantification: Quantify the concentration of the intact this compound complex, as well as any potential degradation products, such as free gadolinium or the free ligand.[16]

-

Analysis: Compare the results from the stressed samples to a control sample to determine the extent of degradation, if any.[16]

Clinical Applications and Safety Profile

Clinical Applications

This compound is indicated for MRI to visualize lesions with a disrupted blood-brain barrier and/or abnormal vascularity in the brain, spine, and associated tissues in both adult and pediatric patients.[9] It is also used for imaging lesions in the head and neck in adults.[9] Its applications extend to various MRI procedures, including hepatic, pelvic, cardiac, and musculoskeletal imaging.[7]

Safety Profile

This compound is generally well-tolerated.[17] Common adverse reactions are typically mild and transient, including headache, nausea, and dizziness.[15]

A significant safety concern for all GBCAs is the risk of nephrogenic systemic fibrosis (NSF) in patients with severe renal impairment.[18] NSF is a rare but serious condition characterized by fibrosis of the skin and internal organs.[18] Due to its high stability, the risk of NSF with macrocyclic agents like this compound is considered lower than with linear agents.

Another area of ongoing research is the long-term retention of gadolinium in the body, including the brain.[19] Studies have shown that linear GBCAs result in greater gadolinium retention than macrocyclic agents.[19]

Conclusion

This compound remains a cornerstone paramagnetic contrast agent in clinical MRI due to its high stability, favorable safety profile, and diagnostic efficacy. This technical guide has provided a detailed overview of its fundamental properties, mechanism of action, and key experimental methodologies. The structured presentation of quantitative data and visual diagrams aims to facilitate a deeper understanding for researchers and professionals involved in the development and application of contrast agents. Continued research into the long-term safety and potential for targeted applications will further define the role of this compound and other macrocyclic GBCAs in the future of medical imaging.

References

- 1. Biodistribution of gadolinium-based contrast agents, including gadolinium deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High relaxivity MRI contrast agents part 2: Optimization of inner- and second-sphere relaxivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Stability testing of this compound and gadobenate dimeglumine formulations under exposure to high-intensity focused ultrasound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jetir.org [jetir.org]

- 8. Field strength dependence of R1 and R2* relaxivities of human whole blood to ProHance, Vasovist, and deoxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Physicochemical properties, pharmacokinetics, and biodistribution of this compound injection in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetic behavior of this compound injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gadolinium-based magnetic resonance contrast agents at 7 Tesla: in vitro T1 relaxivities in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. This compound : Gd-HP-DO3A - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Stability testing of this compound and gadobenate dimeglumine formulations under exposure to high-intensity focused ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. KR102033964B1 - this compound intermediate and method for preparing this compound using the same - Google Patents [patents.google.com]

- 18. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. braccomr.com [braccomr.com]

Methodological & Application

Application Notes and Protocols for In Vivo Animal MRI using Gadoteridol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoteridol (marketed under the trade name ProHance®) is a non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI). Its paramagnetic properties shorten the T1 relaxation time of water protons in its vicinity, leading to an enhanced signal in T1-weighted images. This enhancement is particularly useful for visualizing lesions with a disrupted blood-brain barrier or abnormal vascularity in various tissues. In preclinical research, this compound is a valuable tool for in vivo imaging of animal models, aiding in the assessment of disease progression, therapeutic efficacy, and physiological processes.

These application notes provide detailed protocols for the use of this compound in in vivo animal MRI studies, with a focus on neuroimaging and tumor models. The information is intended to guide researchers in designing and executing robust and reproducible imaging experiments.

Data Presentation

This compound Dosage for In Vivo Animal MRI

The appropriate dosage of this compound is critical for obtaining optimal contrast enhancement and ensuring animal welfare. Dosages can vary depending on the animal model, the specific application, and the magnetic field strength of the MRI scanner. The following table summarizes recommended dosages from various studies.

| Animal Model | Application | Recommended Dosage (mmol/kg) | Administration Route | Reference(s) |

| Rat | General Neuroimaging | 0.1 - 0.2 | Intravenous (tail vein) | [1] |

| Rat | Brain Tumor Model | 0.1 - 0.3 | Intravenous (tail vein) | |

| Rabbit | Brain Metastases Model | 0.1 - 0.3 | Intravenous | [2] |

| Rabbit | Liver Abscess Model | 0.1, 0.25, 0.5 | Intravenous | |

| Dog | General Imaging | 0.1 - 0.3 | Intravenous | [3] |

| Cat | General Imaging | 0.2 | Intravenous | [4] |

Pharmacokinetic Properties of this compound in Animals

Understanding the pharmacokinetic profile of this compound is essential for designing dynamic contrast-enhanced (DCE-MRI) studies and for interpreting the resulting data. This compound is rapidly distributed in the extracellular space and is primarily excreted unchanged by the kidneys.

| Animal Model | Key Pharmacokinetic Parameter | Value | Reference(s) |

| Rat | Urinary Excretion (within 4 hours) | >90% | |

| Dog | Urinary Excretion (within 24-48 hours) | ~88% | [2] |

Experimental Protocols

This section provides a detailed methodology for a typical in vivo MRI study using this compound for the assessment of a brain tumor model in a rodent.

Animal Preparation

-

Animal Model: Select an appropriate rodent model with an established brain tumor (e.g., glioma xenograft).

-

Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane at 1-2% in oxygen). The choice of anesthetic is crucial as it can affect physiological parameters.

-

Catheterization: For intravenous administration of this compound, place a catheter in a suitable blood vessel, such as the tail vein. Ensure the catheter is patent by flushing with a small volume of sterile saline.

-

Physiological Monitoring: Throughout the imaging procedure, it is critical to monitor and maintain the animal's vital signs, including heart rate, respiratory rate, and body temperature. A stable physiological state is essential for acquiring high-quality, artifact-free images. Use a heating pad or circulating warm water to maintain body temperature.

This compound Administration

-

Dosage Calculation: Calculate the required volume of this compound solution (typically 0.5 M) based on the animal's body weight and the desired dose (e.g., 0.1 mmol/kg).

-

Administration: Administer the calculated dose of this compound as a bolus injection or a rapid infusion through the previously placed intravenous catheter.

-

Saline Flush: Immediately following the this compound injection, flush the catheter with a small volume of sterile saline (e.g., 0.1-0.2 mL) to ensure the complete delivery of the contrast agent.

MRI Acquisition

The following are generalized parameters for T1-weighted imaging. These should be adapted based on the specific MRI system and the research question.

-

Pre-contrast Imaging: Acquire T1-weighted images before the administration of this compound to serve as a baseline.

-

Post-contrast Imaging: Begin acquiring a series of T1-weighted images immediately after the administration of this compound. For dynamic contrast-enhanced (DCE-MRI) studies, rapid and continuous acquisition is necessary to capture the influx and washout of the contrast agent. For static enhanced imaging, images are typically acquired within 30 minutes post-injection.[3]

-

Typical T1-Weighted Spin-Echo Parameters:

-